

A Comprehensive Technical Overview of 2-Iodothiophene

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Compound of Interest

Compound Name: 2-Iodothiophene

Cat. No.: B115884

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For researchers, scientists, and professionals engaged in drug development, a thorough understanding of chemical reagents is paramount. This document provides a detailed technical guide on **2-Iodothiophene**, a key building block in organic synthesis.

Core Molecular Data

2-Iodothiophene is a substituted aromatic compound with a five-membered thiophene ring. The presence of iodine at the second position significantly influences its reactivity, making it a versatile intermediate in the synthesis of complex organic molecules.

Property	Value	Source
Molecular Formula	C ₄ H ₃ IS	[1] [2] [3] [4] [5]
Molecular Weight	210.04 g/mol	[1] [3] [5]
Alternate Names	2-Thienyl iodide, α -Iodothiophene	[3] [4]

Experimental Protocols

Detailed experimental procedures are critical for reproducibility and advancing research. Below are methodologies for key reactions involving **2-Iodothiophene**.

Suzuki Coupling Reaction for the Synthesis of 2-Arylthiophenes

This protocol outlines a standard palladium-catalyzed Suzuki coupling reaction, a fundamental method for forming carbon-carbon bonds.

- Materials:

- **2-Iodothiophene**
- Arylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Water

- Procedure:

- In a round-bottom flask, dissolve **2-Iodothiophene** (1.0 equivalent) and the arylboronic acid (1.2 equivalents) in a 4:1 mixture of toluene and water.
- Add potassium carbonate (2.0 equivalents) to the mixture.
- De-gas the mixture by bubbling nitrogen through it for 15 minutes.
- Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.
- Heat the mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield the desired 2-arylthiophene.

Sonogashira Coupling for the Synthesis of 2-Alkynylthiophenes

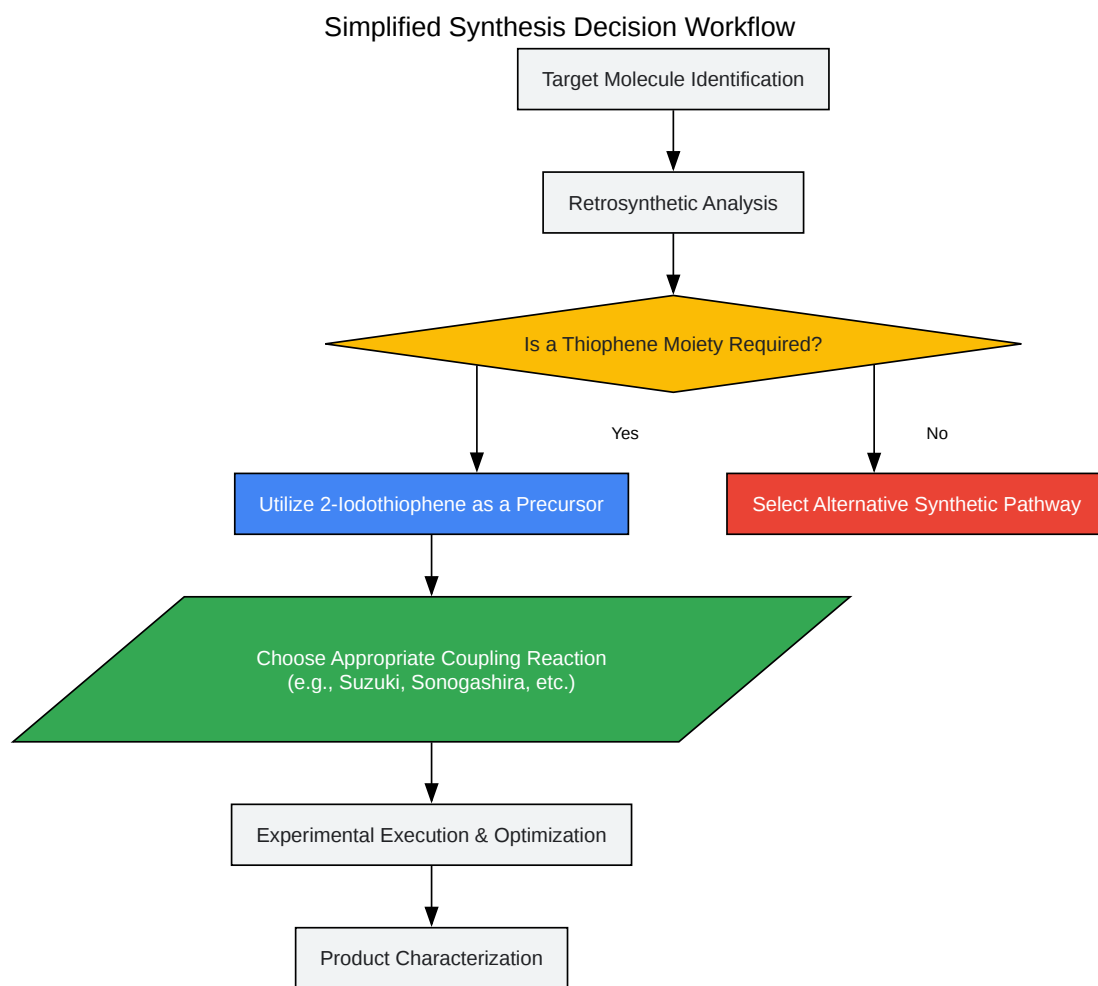
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

- Materials:
 - **2-Iodothiophene**
 - Terminal alkyne
 - Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
 - Copper(I) iodide (CuI)
 - Triethylamine (Et_3N)
 - Tetrahydrofuran (THF)
- Procedure:
 - To a solution of **2-Iodothiophene** (1.0 equivalent) and the terminal alkyne (1.5 equivalents) in a mixture of THF and triethylamine (2:1), add bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents) and copper(I) iodide (0.05 equivalents).
 - Stir the reaction mixture at room temperature under a nitrogen atmosphere for 8-12 hours.
 - Monitor the reaction by TLC.
 - After completion, filter the reaction mixture through a pad of celite and wash with THF.
 - Concentrate the filtrate under reduced pressure.

- Purify the residue by column chromatography on silica gel to obtain the 2-alkynylthiophene product.

Logical Workflow for Synthesis Planning

The selection of a synthetic route is a critical decision in chemical research. The following diagram illustrates a simplified decision-making process for utilizing **2-Iodothiophene** in a synthesis campaign.



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Caption: Decision workflow for using **2-Iodothiophene** in synthesis.

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